- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,

Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

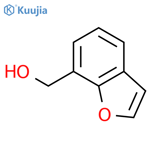

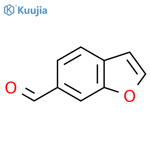

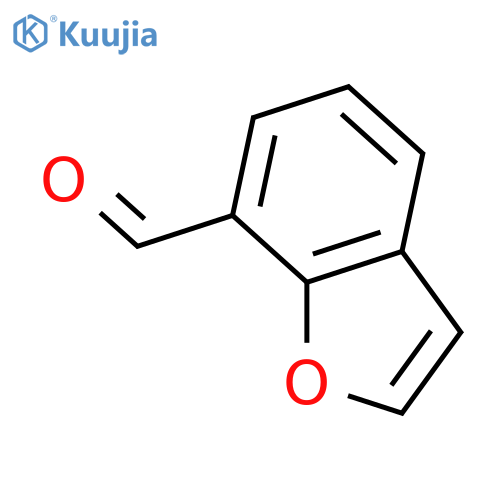

Benzofuran-7-carbaldehyde structure

Nome do Produto:Benzofuran-7-carbaldehyde

Benzofuran-7-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Benzofurancarboxaldehyde

- 1-BENZOFURAN-7-CARBALDEHYDE

- 7-Benzofurancarboxaldehyde (9CI)

- Benzo[b]furan-7-carboxaldehyde

- Benzofuran-7-carbaldehyde

- 7-benzofurancarbaldehyde

- 7-formylbenzofuran

- benzo[b]furan-7-carbaldehyde

- benzofur-7-carboxaldehyde

- Benzofuran-7-carboxaldehyde

- indole-7-carboxaldehyde

- 7-benzo[b]furancarbaldehyde

- RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SBB086468

- 6527AJ

- SY024200

- AM806857

- MFCD08272125

- EN300-246686

- Z1198176767

- SCHEMBL1802080

- 95333-14-5

- DTXSID90456072

- VDA33314

- AKOS006229516

- CS-11539

-

- MDL: MFCD08272125

- Inchi: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H

- Chave InChI: RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SMILES: O=CC1C2=C(C=CO2)C=CC=1

Propriedades Computadas

- Massa Exacta: 146.03700

- Massa monoisotópica: 146.036779430g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 156

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.8

- Superfície polar topológica: 30.2

Propriedades Experimentais

- Densidade: 1.238

- Ponto de ebulição: 251.549°C at 760 mmHg

- Ponto de Flash: 110.192°C

- Índice de Refracção: 1.652

- PSA: 30.21000

- LogP: 2.24530

Benzofuran-7-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |

benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| Enamine | EN300-246686-2.5g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 2.5g |

$287.0 | 2024-06-19 | |

| Enamine | EN300-246686-5.0g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 250mg |

¥124.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K46289-0.25g |

Benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 0.25g |

$264 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 100mg |

¥73.00 | 2024-04-24 | |

| TRC | B425995-100mg |

Benzofuran-7-carbaldehyde |

95333-14-5 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB451239-250 mg |

Benzofuran-7-carbaldehyde; . |

95333-14-5 | 250MG |

€142.80 | 2023-07-18 | ||

| Chemenu | CM101071-250mg |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101071-1g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 1g |

$95 | 2024-07-18 |

Benzofuran-7-carbaldehyde Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

Referência

- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Método de produção 4

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C

1.2 Reagents: Triethylamine ; -78 °C

Referência

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

Método de produção 5

Condições de reacção

1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C

Referência

- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755

Método de produção 6

Condições de reacção

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Referência

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

Método de produção 7

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

Referência

- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

Referência

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

Referência

- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

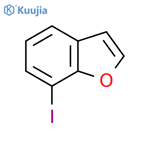

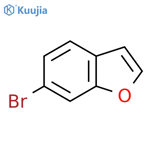

- 6-bromo-1-benzofuran

- 7-Bromobenzofuran

- 7-Benzofuranmethanol

- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-

- 7-iodo-1-benzofuran

Benzofuran-7-carbaldehyde Preparation Products

Benzofuran-7-carbaldehyde Literatura Relacionada

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

95333-14-5 (Benzofuran-7-carbaldehyde) Produtos relacionados

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 2305578-71-4(Tert-butyl 2-(4-chlorophenyl)-2-(ethylamino)acetate)

- 1361520-51-5(2,3-Bis(2,3,4-trichlorophenyl)pyridine-4-acetonitrile)

- 1261438-02-1(2-Chloro-3-nitro-5-(2,4,5-trichlorophenyl)pyridine)

- 477889-36-4((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide)

- 263148-42-1((1,5-Dimethyl-1-ethylhexyloxy) potassium)

- 2228452-38-6(1-{3-(dimethylamino)methyl-4-hydroxyphenyl}propan-2-one)

- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 941256-92-4(2-{4-(4-Iodophenyl)sulfonylpiperazino}-1-ethanol)

- 2172489-95-9(5-cyclobutyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Pureza:99%

Quantidade:5g

Preço ($):355.0